molecular formula C20H18BrFN4O4 B4591609 N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4591609
M. Wt: 477.3 g/mol
InChI Key: AGUAXKKKNLADKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of bromophenoxy, fluorophenyl, and oxadiazole groups

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of oxadiazole derivatives with biological targets.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the 3-bromophenoxypropanoic acid: This can be achieved through the reaction of 3-bromophenol with propanoic acid under acidic conditions.

    Amidation: The 3-bromophenoxypropanoic acid is then converted to its corresponding amide by reacting with ethylenediamine.

    Oxadiazole ring formation: The amide is then cyclized with 2-fluorobenzonitrile in the presence of a dehydrating agent to form the oxadiazole ring.

    Final coupling: The oxadiazole intermediate is then coupled with a carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-bromophenol.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of azide or thiol derivatives.

Mechanism of Action

The mechanism of action of N5-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The bromophenoxy and fluorophenyl groups can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(2-{[2-(3-CHLOROPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N~5~-(2-{[2-(3-METHOXYPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a methoxy group instead of bromine.

Uniqueness

N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of both bromophenoxy and fluorophenyl groups, which can provide distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-[2-[2-(3-bromophenoxy)propanoylamino]ethyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN4O4/c1-12(29-14-6-4-5-13(21)11-14)18(27)23-9-10-24-19(28)20-25-17(26-30-20)15-7-2-3-8-16(15)22/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUAXKKKNLADKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCNC(=O)C1=NC(=NO1)C2=CC=CC=C2F)OC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(2-{[2-(3-BROMOPHENOXY)PROPANOYL]AMINO}ETHYL)-3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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